

4-Amino-2-ethoxypyridine molecular structure

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Compound of Interest

Compound Name: 4-Amino-2-ethoxypyridine

Cat. No.: B189364

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An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-ethoxypyridine

Disclaimer: This technical guide has been compiled based on currently available chemical information. It is important to note that detailed, peer-reviewed experimental protocols and comprehensive, experimentally verified spectroscopic data for **4-Amino-2-ethoxypyridine** are not readily available in the public scientific literature. Therefore, this document provides information on a plausible synthetic route and utilizes predicted data or data from closely related analogs for illustrative purposes. All information should be used as a foundational guide and validated through experimental work.

Introduction

4-Amino-2-ethoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules with desired biological activities or material properties. Its structure, featuring an amino group and an ethoxy group on the pyridine ring, offers multiple sites for chemical modification, making it a versatile intermediate for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The molecular structure of **4-Amino-2-ethoxypyridine** consists of a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 2-position.

Chemical Identifiers

A summary of the key chemical identifiers for **4-Amino-2-ethoxypyridine** is provided in the table below.

Identifier	Value
IUPAC Name	2-ethoxypyridin-4-amine
CAS Number	89943-12-4[1][2]
Molecular Formula	C ₇ H ₁₀ N ₂ O
SMILES	CCOC1=NC=CC(=C1)N
InChI	InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
InChIKey	HSPMUFVIWJXJHX-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of **4-Amino-2-ethoxypyridine** are summarized in the following table. Note that some of these values are predicted.

Property	Value
Molecular Weight	138.17 g/mol
Monoisotopic Mass	138.07932 Da
XlogP (Predicted)	1.3

Synthesis Protocol (Plausible Route)

A specific, experimentally validated protocol for the synthesis of **4-Amino-2-ethoxypyridine** is not readily available in published literature. However, a common and plausible method for the synthesis of aminopyridines is the reduction of the corresponding nitropyridine. The following section outlines a generalized, two-step procedure starting from 2-chloro-4-nitropyridine.

Step 1: Synthesis of 2-ethoxy-4-nitropyridine

This step involves a nucleophilic aromatic substitution of the chloro group with an ethoxy group.

- Materials:
 - 2-chloro-4-nitropyridine
 - Sodium ethoxide (NaOEt)
 - Anhydrous ethanol (EtOH)
 - Standard laboratory glassware for reflux
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitropyridine in anhydrous ethanol.
 - Add a solution of sodium ethoxide in ethanol to the flask. The molar ratio of sodium ethoxide to 2-chloro-4-nitropyridine should be approximately 1.1:1.
 - Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of 2-ethoxy-4-nitropyridine to 4-Amino-2-ethoxypyridine

This step involves the reduction of the nitro group to an amino group.

- Materials:
 - 2-ethoxy-4-nitropyridine

- Reducing agent (e.g., Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in concentrated HCl, or catalytic hydrogenation with H_2 gas and a catalyst such as Pd/C)
- Sodium hydroxide (NaOH) solution for neutralization
- Organic solvent for extraction (e.g., ethyl acetate)
- Procedure (using SnCl_2/HCl):
 - Dissolve 2-ethoxy-4-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.
 - Add an excess of Tin(II) chloride dihydrate to the solution.
 - Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
 - Extract the aqueous layer with an organic solvent like ethyl acetate.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - The final product, **4-Amino-2-ethoxypyridine**, can be further purified by column chromatography or recrystallization.

Spectroscopic Data (Representative)

As experimental spectra for **4-Amino-2-ethoxypyridine** are not widely published, the following tables provide expected data based on the analysis of closely related compounds such as 2-Amino-4-ethoxypyridine and other substituted aminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm)	Assignment
~7.5-7.7	Pyridine ring proton
~6.0-6.2	Pyridine ring protons
~4.2-4.4 (quartet)	-O-CH ₂ -CH ₃
~4.0-4.5 (broad singlet)	-NH ₂
~1.3-1.5 (triplet)	-O-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ, ppm)	Assignment
~165	C2 (attached to -OEt)
~155	C4 (attached to -NH ₂)
~150	C6
~95	C5
~90	C3
~60	-O-CH ₂ -CH ₃
~15	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretching (amino group)
3100-3000	Medium	C-H stretching (aromatic)
2980-2850	Medium	C-H stretching (aliphatic)
1640-1600	Strong	N-H bending (amino group)
1600-1450	Medium to Strong	C=C and C=N stretching (pyridine ring)
1250-1200	Strong	C-O stretching (aryl ether)

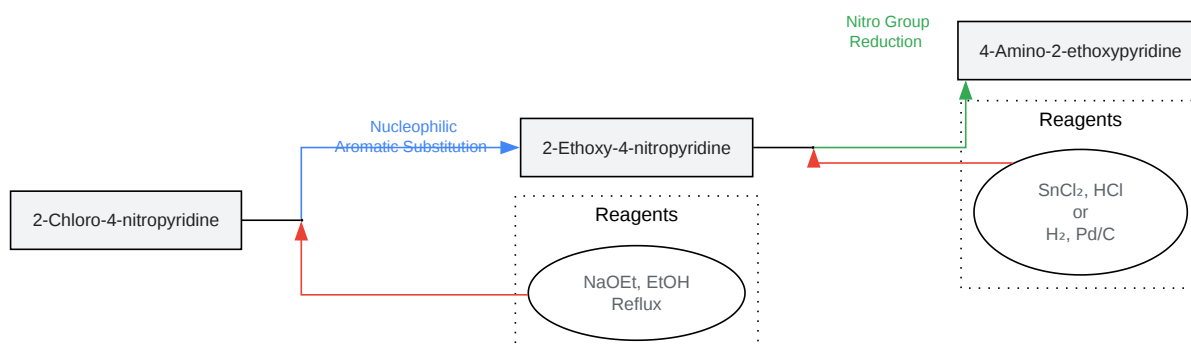
Mass Spectrometry (MS)

Predicted mass spectrometry data for adducts of **4-Amino-2-ethoxypyridine** are presented below.

Adduct	m/z
[M+H] ⁺	139.08660
[M+Na] ⁺	161.06854
[M-H] ⁻	137.07204
[M] ⁺	138.07877

Visualized Synthesis Workflow

The following diagram illustrates a logical workflow for the plausible synthesis of **4-Amino-2-ethoxypyridine**.



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Caption: Plausible synthetic workflow for **4-Amino-2-ethoxypyridine**.

Applications in Research and Development

Substituted aminopyridines are crucial scaffolds in drug discovery. The presence of the amino group allows for the formation of various functional groups, such as amides and ureas, which are common in biologically active molecules. The ethoxy group can influence the molecule's lipophilicity and metabolic stability. As such, **4-Amino-2-ethoxypyridine** is a promising starting material for the development of novel therapeutic agents and functional materials. For instance, its structural isomer, 2-Amino-4-ethoxypyridine, is utilized as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[3]

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